molecular formula C16H13N5Na2O7S2 B12790760 1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt CAS No. 72639-35-1

1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt

Cat. No.: B12790760
CAS No.: 72639-35-1
M. Wt: 497.4 g/mol
InChI Key: IHBSVIKSKQPVGD-UHFFFAOYSA-L
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Description

1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Azo Coupling Reaction: The azo group is introduced by coupling the pyrazole derivative with a diazonium salt derived from 2-(ethylsulfonyl)-6-benzothiazole.

    Carboxylation and Propanoic Acid Formation: The carboxyl group is introduced through carboxylation reactions, and the propanoic acid moiety is formed through subsequent reactions.

    Sodium Salt Formation: The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which can interact with biological targets. The benzothiazole moiety may also play a role in binding to specific sites, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-1-propanoic acid derivatives: Compounds with similar pyrazole and propanoic acid structures.

    Azo compounds: Other azo compounds with different substituents on the benzothiazole ring.

    Benzothiazole derivatives: Compounds with similar benzothiazole structures but different functional groups.

Uniqueness

1H-Pyrazole-1-propanoic acid, 3-carboxy-4-((2-(ethylsulfonyl)-6-benzothiazolyl)azo)-4,5-dihydro-5-oxo-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo group, pyrazole ring, and benzothiazole moiety makes it a versatile compound with diverse applications.

Properties

CAS No.

72639-35-1

Molecular Formula

C16H13N5Na2O7S2

Molecular Weight

497.4 g/mol

IUPAC Name

disodium;1-(2-carboxylatoethyl)-4-[(2-ethylsulfonyl-1,3-benzothiazol-6-yl)diazenyl]-5-oxo-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C16H15N5O7S2.2Na/c1-2-30(27,28)16-17-9-4-3-8(7-10(9)29-16)18-19-12-13(15(25)26)20-21(14(12)24)6-5-11(22)23;;/h3-4,7,12H,2,5-6H2,1H3,(H,22,23)(H,25,26);;/q;2*+1/p-2

InChI Key

IHBSVIKSKQPVGD-UHFFFAOYSA-L

Canonical SMILES

CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N=NC3C(=NN(C3=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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